Product packaging for Decanamide, N-methyl-(Cat. No.:CAS No. 23220-25-9)

Decanamide, N-methyl-

Cat. No.: B1670025
CAS No.: 23220-25-9
M. Wt: 185.31 g/mol
InChI Key: OJNCCSNXHKTDGS-UHFFFAOYSA-N
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Description

Contextualization within Fatty Amide Chemistry

Fatty amides are a class of lipids formed from a fatty acid and an amine. wikipedia.org They are prevalent in nature and play various roles in biological systems. wikipedia.orgmdpi.com N-methyl decanamide (B1670024), specifically, is derived from decanoic acid, a ten-carbon saturated fatty acid, and methylamine (B109427). This structure places it within the subgroup of N-substituted fatty amides. The length of the fatty acid chain and the nature of the N-substituent are key determinants of the physical and chemical properties of these amides, influencing factors such as melting point, solubility, and reactivity. evitachem.com

The chemistry of fatty amides is diverse, with their functions ranging from signaling molecules in biological systems to serving as surfactants and emulsifiers in industrial applications. wikipedia.orgevitachem.com For instance, some fatty acid amides are known to be involved in intracellular signaling pathways. wikipedia.org The study of N-methyl decanamide contributes to a deeper understanding of how modifications to the fatty acid and amine components can tailor the properties of the resulting amide for specific scientific and industrial purposes.

Overview of N-Methyl Decanamide's Structural Significance in Amide Classes

Amides are organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. hscprep.com.auscienceready.com.auallen.in They can be classified as primary, secondary, or tertiary, based on the number of carbon-containing groups attached to the nitrogen atom. hscprep.com.auscienceready.com.ausavemyexams.comstudymind.co.uk

Primary amides have two hydrogen atoms on the nitrogen (R-CONH₂). savemyexams.comstudymind.co.uk

Secondary amides have one carbon-containing group and one hydrogen atom on the nitrogen (R-CONHR'). savemyexams.comstudymind.co.uk

Tertiary amides have two carbon-containing groups on the nitrogen (R-CONR'R''). savemyexams.comstudymind.co.uk

N-methyl decanamide, with the chemical formula C₁₁H₂₃NO, falls into the category of a secondary amide . hscprep.com.ausavemyexams.com Its structure features a decanoyl group (a ten-carbon acyl group) and a methyl group attached to the nitrogen atom. evitachem.comnist.gov This specific arrangement distinguishes it from primary amides like decanamide and tertiary amides like N,N-dimethyl decanamide. wikipedia.orgbiosynth.com The presence of the N-methyl group influences its hydrogen bonding capabilities and, consequently, its physical properties and intermolecular interactions, setting it apart from other amide classes. scienceready.com.au

Current Research Landscape and Academic Importance of N-Methyl Decanamide Studies

The academic importance of N-methyl decanamide is on the rise, driven by its potential applications in various fields of research. While it is considered a biochemical, its utility extends to synthetic organic chemistry and materials science. evitachem.comebiohippo.com

Current research often focuses on the synthesis and characterization of fatty acid amides, including N-methyl decanamide, to explore their potential as bio-based materials. acs.org For example, studies have investigated the synthesis of fatty acid amides from vegetable oils for use as phase change materials (PCMs). acs.org The characterization of these compounds typically involves techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) to understand their chemical structure and thermal properties. acs.org

Furthermore, related N-substituted decanamides are being explored for their potential in pharmaceutical research as intermediates in the synthesis of more complex molecules with potential biological activities. ontosight.aiontosight.ai The study of compounds like N-methyl decanamide provides valuable insights into structure-activity relationships, which is crucial for the design of new materials and therapeutic agents. ontosight.ai The investigation of its chemical reactions, such as hydrolysis and reduction, is also a key area of interest in synthetic organic chemistry. evitachem.com

PropertyValue
Molecular FormulaC₁₁H₂₃NO
Molecular Weight185.31 g/mol
CAS Number23220-25-9
AppearanceColorless to pale yellow liquid or solid
Boiling PointApproximately 250 °C
SolubilitySoluble in organic solvents, limited solubility in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B1670025 Decanamide, N-methyl- CAS No. 23220-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23220-25-9

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-methyldecanamide

InChI

InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(13)12-2/h3-10H2,1-2H3,(H,12,13)

InChI Key

OJNCCSNXHKTDGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC

Canonical SMILES

CCCCCCCCCC(=O)NC

Appearance

Solid powder

Other CAS No.

23220-25-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanamide, N-methyl-;  Methylcapricamide;  N-Methyldecanamide.

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of N Methyl Decanamide

Conventional Synthetic Routes for N-Methyl Decanamide (B1670024) Formation

The most traditional and direct method for synthesizing N-methyl decanamide involves the amidation reaction between decanoic acid and a methylamine (B109427) source. This reaction, while straightforward in principle, often requires specific conditions to drive the equilibrium towards the product and achieve high yields.

The direct thermal condensation of decanoic acid with methylamine is the most fundamental approach to forming N-methyl decanamide. This reaction involves heating a mixture of the carboxylic acid and the amine, which results in the formation of an amide bond with the elimination of a water molecule. Due to the volatile nature of methylamine, its aqueous solutions or hydrochloride salts are often used in practice. nih.gov

The reaction is an equilibrium process, and to obtain high yields, the water produced must be removed. This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by carrying out the reaction at high temperatures. google.com The initial reaction is an acid-base neutralization to form the methylammonium (B1206745) decanoate (B1226879) salt. Upon heating, this salt dehydrates to form the target amide.

A general representation of the reaction is: CH₃(CH₂)₈COOH + CH₃NH₂ ⇌ CH₃(CH₂)₈CONHCH₃ + H₂O

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-methyl decanamide while minimizing side reactions and energy consumption. Key parameters that are typically optimized include temperature, pressure, reaction time, and the molar ratio of reactants.

For direct amidation, temperatures are often elevated, typically in the range of 150-200°C, to facilitate the dehydration of the intermediate ammonium (B1175870) carboxylate salt. google.com Conducting the reaction under pressure can be beneficial, especially when using volatile amines like methylamine, to maintain a sufficient concentration in the reaction mixture. google.com However, the pressure must be vented periodically to remove the water formed. google.com

The use of coupling reagents is another strategy to enhance amide bond formation under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. nih.gov This method is common in the synthesis of complex molecules where high temperatures could be detrimental. nih.gov

Table 1: Optimization of Amidation Reaction Conditions

Parameter Condition Rationale
Temperature 150-205°C To overcome the activation energy for dehydration of the ammonium salt intermediate. google.com
Pressure Sealed autoclave, vented periodically To maintain the concentration of volatile methylamine and remove water. google.com
Reactant Ratio Excess amine To drive the equilibrium towards product formation.
Catalyst Hypophosphorous acid (in some industrial processes) To prevent discoloration and side reactions at high temperatures. google.com
Coupling Reagents EDC/HOAt/DIPEA To activate the carboxylic acid for milder reaction conditions and improve conversion rates. nih.gov

Catalytic Approaches in N-Methyl Decanamide Synthesis

To overcome the harsh conditions of conventional thermal amidation, catalytic methods have been developed. These approaches offer improved efficiency, selectivity, and sustainability by lowering the activation energy of the reaction. catalyticamidation.info

Heterogeneous catalysts are particularly attractive for industrial applications because of their ease of separation from the reaction mixture and potential for recyclability. chemrxiv.orgresearchgate.net Various materials have been investigated for the direct amidation of carboxylic acids.

Metal oxides such as Niobium(V) oxide (Nb₂O₅) have demonstrated high catalytic activity for the direct amidation of a wide range of carboxylic acids and amines, including those that are sterically hindered. researchgate.net Mesoporous silica (B1680970) materials like MCM-41 have also been successfully employed as catalysts for the amidation of fatty acids, showing high activity and reusability after simple calcination treatment. researchgate.net

More advanced catalytic systems include defect-engineered metal-organic frameworks (MOFs). For example, a MOF-808 framework engineered to contain pyridine (B92270) N-oxide and Lewis acidic Zr sites acts as a robust, recyclable heterogeneous catalyst for amide bond formation with broad functional group compatibility. chemrxiv.org Another effective system involves the cooperative catalysis by 1,4-diazabicyclo[2.2.2]octane (DABCO) and magnetite (Fe₃O₄) nanoparticles for the N-methyl amidation of carboxylic acids using isothiocyanates as the methylamine source. This system is operationally simple and the magnetic catalyst can be easily recovered and reused for multiple cycles. nih.govrsc.org

Table 2: Examples of Heterogeneous Catalysts for Amidation

Catalyst Substrates Key Features
Nb₂O₅ n-dodecanoic acid and aniline High activity for less reactive amines, reusable. researchgate.net
Mesoporous Silica MCM-41 Fatty acids and long-chain amines High catalytic activity, easily recovered and reused. researchgate.net
MOF-808-py-Nox Various carboxylic acids and amines Recyclable for at least five cycles, applicable in continuous flow. chemrxiv.org
DABCO/Fe₃O₄ Aliphatic and (hetero)aromatic acids with isothiocyanates High atom economy, catalyst is magnetically recoverable and reusable. nih.govrsc.org

Understanding the reaction mechanism is key to designing more efficient catalysts. For many heterogeneous catalysts, the proposed mechanism involves the activation of the carboxylic acid.

In the case of Lewis acidic metal sites on catalysts like MOFs or metal oxides, the carboxylic acid coordinates to the metal center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. chemrxiv.org For catalysts that also possess Brønsted basic sites, a cooperative mechanism may be at play, where the basic site activates the amine nucleophile. Inspired by enzyme active sites, creating a hydrogen-bonding network at defect sites within a MOF catalyst can help lower the energy barrier for amide bond formation. chemrxiv.org

For the cooperative DABCO/Fe₃O₄ system, the proposed mechanism involves the Fe₃O₄ activating the carboxylic acid to form an iron carboxylate. This intermediate then coordinates with another intermediate formed from DABCO and the isothiocyanate. A series of intramolecular attacks and rearrangements leads to the final N-methyl amide product with the release of carbonyl sulfide (B99878) and regeneration of the catalysts. nih.gov

Ruthenium-based catalysts have also been studied for N-methylation of amides using methanol (B129727) as a C1 source. organic-chemistry.org Mechanistic studies suggest a pathway involving methanol dehydrogenation, imine insertion, and alcoholysis, highlighting the role of the metal center in facilitating hydrogen transfer and C-N bond formation. organic-chemistry.org

Non-Catalytic and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop synthetic routes for amides that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.gov

One approach is the use of microwave irradiation to promote the amidation reaction without a catalyst. This method has been successfully applied to the synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine, achieving high conversion in a short reaction time. rasayanjournal.co.in This technique offers a significant advantage by eliminating the need for a catalyst and often reducing reaction times from hours to minutes. rasayanjournal.co.in A study on the non-catalytic synthesis of N-(2-hydroxyethyl)-decanamide, a related compound, showed an optimal conversion of 98.89% in just 18.5 minutes under microwave irradiation. rasayanjournal.co.in

Biocatalysis presents another green alternative. Enzymes, such as lipase (B570770) from Candida antarctica (often immobilized, like Novozym® 435), can catalyze the amidation of esters with amines under mild conditions. nih.gov A truncated construct of carboxylic acid reductase (CARmm‐A) has been shown to catalyze the selective amide bond formation between fatty acids, including decanoic acid, and amino alcohols in aqueous conditions, avoiding the ester-forming side reactions common with lipases. nih.gov These enzymatic methods are highly selective, operate under mild temperatures, and avoid the use of toxic reagents and solvents. nih.govrsc.org

Solvent-free reactions also contribute to greener synthesis. The direct condensation of a carboxylic acid with a primary amine can be achieved by simply heating the neat mixture at temperatures between 80-110°C, a method that avoids the use of any solvent. researchgate.net

Table 3: Comparison of Green Synthesis Strategies for Amides

Strategy Method Advantages
Microwave-Assisted Synthesis Non-catalytic reaction under microwave irradiation Catalyst-free, rapid reaction times, high conversion. rasayanjournal.co.in
Biocatalysis Enzyme-catalyzed reaction (e.g., Lipase, CARmm‐A) High selectivity, mild reaction conditions, environmentally benign solvents (e.g., water), avoids racemization. nih.govrsc.org
Solvent-Free Reaction Direct thermal condensation of neat reactants Eliminates solvent waste, simplifies product purification. researchgate.net

Microwave-Assisted Amidation for N-Methyl Decanamide Precursors and Analogs

Microwave-assisted organic synthesis has emerged as a significant green technology, offering substantial improvements over conventional heating methods by reducing reaction times, increasing yields, and minimizing by-product formation. journalijdr.commdpi.com The direct synthesis of amides from carboxylic acids and amines, a historically challenging transformation, benefits greatly from this approach.

Microwave irradiation can facilitate the direct amidation of a carboxylic acid, such as decanoic acid, with an amine like methylamine. nih.gov This method often proceeds under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.govmdpi.com The use of catalysts is crucial for this transformation. For instance, minute quantities (e.g., 2 mol%) of ceric ammonium nitrate (B79036) (CAN) have been shown to effectively catalyze the direct amidation of carboxylic acids and amines in an open microwave reactor, achieving excellent yields in significantly shorter timeframes (typically 1-2 hours) compared to traditional methods. nih.govnih.govmdpi.com The reaction mixture, containing the acid, amine, and catalyst, is heated to temperatures in the range of 160–165 °C. mdpi.com The process not only accelerates the reaction but also simplifies product isolation, often avoiding the need for chromatographic purification. nih.govmdpi.com

The efficiency of microwave-assisted amidation is highlighted by comparing it with conventional heating methods. Reactions that might take several hours to complete with traditional heating can be finished in minutes under microwave irradiation, with improved yields. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for a General Amidation Reaction

Heating Method Catalyst Solvent Reaction Time Yield
Microwave Irradiation Ceric Ammonium Nitrate (CAN) Solvent-Free ~2 hours Very Good to Excellent
Conventional Heating None/Various Toluene (with water removal) Days Variable
Microwave Irradiation None Water 3-6 minutes 78-94%

Note: Data is generalized from typical amidation reactions applicable to N-methyl decanamide synthesis. mdpi.comnih.gov

Exploration of Environmentally Benign Synthetic Pathways and Solvents

The pursuit of environmentally benign synthetic pathways is a core tenet of green chemistry, aiming to reduce or eliminate the use of hazardous substances. journalijdr.comresearchgate.net For the synthesis of N-methyl decanamide, this involves moving away from wasteful traditional methods that often require stoichiometric activating agents and hazardous solvents. morressier.com

Solvent-free synthesis, particularly when coupled with microwave assistance, represents a major advancement in green protocols for amide bond formation. nih.govmdpi.com This approach eliminates the environmental and health risks associated with volatile organic solvents. Another green strategy is the use of biocatalysis. Enzymes, such as lipases, can be used to catalyze amidation reactions under mild, aqueous conditions, offering high selectivity and reducing the environmental impact. researchgate.net

Furthermore, research into green solvents provides alternatives to commonly used but hazardous solvents like N,N-dimethylformamide (DMF). An example of a renewable, bioderived solvent is N,N-dimethyl-9-decenamide, which is produced from plant oils. chemrxiv.org While structurally different from N-methyl decanamide, its development showcases the industry's move towards safer, sustainable solvent systems that could be adapted for related amide syntheses. The ideal green synthesis minimizes waste, avoids toxic reagents and solvents, uses renewable starting materials, and is energy efficient. researchgate.netjddhs.com

Synthesis of Functionalized N-Methyl Decanamide Derivatives

The N-methyl decanamide scaffold can be chemically modified to produce a wide range of derivatives and analogs. These modifications are crucial for tuning the molecule's physical and chemical properties for various applications.

Preparation of N-Methyl Decanamide Analogs with Varied Alkyl Chain Lengths and Substitutions

The synthesis of N-methyl decanamide analogs is readily achieved by modifying the starting materials in the amidation reaction. By substituting decanoic acid with other fatty acids, a homologous series of N-methyl alkanamides can be produced. For example, using octanoic acid or dodecanoic acid would yield N-methyl octanamide (B1217078) and N-methyl dodecanamide, respectively.

Similarly, substitutions can be introduced on the alkyl chain of the carboxylic acid or by using different N-alkyl amines. This versatility allows for the creation of a diverse library of amide compounds. This principle is demonstrated in the synthesis of N-alkyl-N-dithiocarboxy-D-glucamine analogs, where varying the N-alkyl group (n-propyl, n-butyl, n-amyl) systematically altered the compound's properties. nih.gov The general amidation methods, including microwave-assisted protocols, are applicable for creating these varied analogs, providing a rapid and efficient route to new functionalized molecules. organic-chemistry.org

Chemical Transformations for Amide Precursors in Complex Molecule Synthesis

The amide bond is a fundamental linkage in many natural products, polymers, and pharmaceuticals due to its high stability. mdpi.com N-methyl decanamide and its precursors can serve as building blocks in the synthesis of more complex molecules. The amide group itself can be a precursor for other functional groups, or the molecule can be elaborated through reactions at other positions.

For instance, polyfunctional amides can be prepared and then used in subsequent reactions. Dicarbamoylzincs, formed from formamides, can react with a variety of electrophiles such as allylic, benzylic, or aryl bromides in copper- or palladium-catalyzed cross-coupling reactions to build more complex amide-containing structures. nih.gov This demonstrates how a simple amide precursor can be integrated into larger, more functionalized molecules. The stability of the N-methyl amide group ensures it remains intact during these subsequent transformations.

N-Demethylation Reactions and Their Synthetic Utility

N-demethylation is the chemical removal of an N-methyl group from a tertiary amine or amide, and it is a valuable transformation in organic synthesis. nih.govresearchgate.net This reaction converts a tertiary amide like N,N-dimethyl decanamide or a secondary amide like N-methyl decanamide into a primary or secondary amide, respectively. This process is particularly important in the semi-synthesis of pharmaceuticals, where a methyl group on a nitrogen atom may need to be replaced with a different alkyl or functional group to modify the molecule's activity. nih.govgoogle.com

Several methods exist for N-demethylation:

Classical Methods : The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), is a long-established method for N-demethylation. nih.gov Another common approach involves the use of chloroformate reagents, such as α-chloroethyl chloroformate or ethyl chloroformate, followed by a hydrolysis step. nih.govpatsnap.com These methods are effective but often require harsh conditions and toxic reagents.

Modern Catalytic Methods : More recent developments focus on milder, more selective conditions. Photoredox catalysis, for example, can promote the N-dealkylation of tertiary amines under mild conditions with high functional group tolerance. acs.org Transition-metal-mediated processes have also been developed, such as oxidizing the N-methyl group to an N-methyl, N-oxide, which is then treated with a transition metal (e.g., iron) to cleave the methyl group. google.comgoogle.com

The primary synthetic utility of N-demethylation is to provide a secondary amine (or amide) intermediate that can be re-functionalized. nih.gov This "re-alkylation" allows for the synthesis of a wide range of analogs from a common precursor, making it a key strategy in medicinal chemistry and drug development. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Methyl Decanamide

Fundamental Chemical Reactions of N-Methyl Decanamide (B1670024)

The reactivity of N-methyl decanamide is primarily centered around the amide linkage. This functional group can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to a variety of products.

The oxidation of N-methyl amides can be complex, with potential reaction sites at the N-methyl group, the carbonyl carbon, and the α-carbon of the acyl chain. While specific studies on the oxidation of N-methyl decanamide are not extensively documented, research on analogous N-methyl amides, such as N-methylformamide, provides insights into potential oxidative pathways. The photo-oxidation of N-methylformamide in the presence of OH radicals has been shown to yield products like methylisocyanate (CH₃NCO) and other degradation products. rsc.org This suggests that oxidation of N-methyl decanamide could potentially lead to a mixture of products resulting from attack at the N-methyl group or the decanoyl moiety.

The specific products of N-methyl decanamide oxidation will likely depend on the oxidizing agent and reaction conditions. For instance, strong oxidants might lead to cleavage of the long alkyl chain, a process analogous to the β-oxidation of fatty acids. researchgate.netkhanacademy.org

Table 1: Potential Oxidation Products of N-Methyl Decanamide Based on Analogous Reactions

ReactantOxidizing SystemPotential Products
N-Methyl DecanamidePhoto-oxidation (e.g., with OH radicals)Decanoyl isocyanate, shorter-chain amides, CO₂, H₂O
N-Methyl DecanamideStrong chemical oxidantsDecanoic acid, methylamine (B109427), various chain-cleavage products

The reduction of amides is a well-established transformation in organic synthesis. N-methyl decanamide, as a secondary amide, can be reduced to its corresponding amine or alcohol depending on the reducing agent employed.

The most common method for the reduction of secondary amides to amines is the use of a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-methyldecylamine. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. masterorganicchemistry.com

Alternatively, a highly chemoselective reduction of amides to alcohols can be achieved using a combination of samarium(II) iodide (SmI₂), an amine, and water. nih.gov This method promotes the cleavage of the C-N bond in the carbinolamine intermediate, leading to the formation of decanol. nih.gov

Table 2: Reduction Products of N-Methyl Decanamide

Reducing AgentProductReaction Type
Lithium Aluminum Hydride (LiAlH₄)N-MethyldecylamineC=O to CH₂ conversion
Samarium(II) Iodide (SmI₂)/Amine/H₂ODecanolC-N bond cleavage

It is important to clarify that N-methyl decanamide contains an N-methyl moiety, not a dimethylamine (B145610) moiety.

The N-methyl group in N-methyl decanamide is generally unreactive towards nucleophilic substitution. The C-N bond is strong, and the methyl group is not typically a good leaving group. However, the amide nitrogen can act as a nucleophile in certain reactions. For instance, N-alkylation of amides can occur under basic conditions with an appropriate alkylating agent. acs.orgnih.gov This would convert the secondary amide into a tertiary amide.

The primary mode of nucleophilic substitution for amides occurs at the carbonyl carbon, known as nucleophilic acyl substitution. youtube.com This is exemplified by the hydrolysis of the amide bond. Under strong acidic or basic conditions with heating, N-methyl decanamide can be hydrolyzed to yield decanoic acid and methylamine. youtube.com In acidic hydrolysis, the products are the carboxylic acid and the protonated amine, while basic hydrolysis initially yields the carboxylate salt and the neutral amine. youtube.com

Advanced Mechanistic Elucidation of N-Methyl Decanamide Transformations

Understanding the mechanisms of amide transformations is crucial for controlling reaction outcomes and designing new synthetic methods. Research in this area has focused on the selective cleavage of the strong C-N amide bond and exploring potential intramolecular reaction pathways.

The C-N bond in amides is notoriously stable due to resonance, making its selective cleavage a significant challenge in organic chemistry. nih.gov However, recent advancements have led to the development of methods that can achieve this transformation. Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for C-N bond activation and cleavage. nih.govrsc.org For example, nickel-catalyzed cross-coupling reactions can cleave the amide C-N bond to form esters. nih.gov

Mechanistically, these reactions often involve the oxidative addition of the transition metal to the N-C(O) bond, followed by subsequent reductive elimination or other coupling steps. While these studies have not specifically focused on N-methyl decanamide, the principles are applicable to its C-N bond.

Another approach involves the activation of the C-N bond of tertiary amines in the presence of a palladium catalyst and a peroxide, which can then react with amides in a transamidation reaction. rsc.org

Table 3: Methods for C-N Bond Cleavage in Amide Systems

MethodCatalyst/ReagentTransformation
Nickel-Catalyzed Cross-CouplingNickel precatalyst and N-heterocyclic carbene ligandAmide to Ester
Palladium-Catalyzed TransamidationPalladium catalyst and peroxideTransamidation

Currently, there is a lack of specific research literature detailing intramolecular rearrangements or cyclization pathways directly involving N-methyl decanamide. The long, flexible decanoyl chain could potentially participate in intramolecular reactions if a reactive site is introduced elsewhere in the molecule. However, without such functionalization, the saturated alkyl chain and the stable N-methyl amide group are unlikely to undergo spontaneous intramolecular rearrangements or cyclizations under typical conditions.

Catalyst-Substrate Interactions in N-Methyl Decanamide-Related Reactions

The study of catalyst-substrate interactions is fundamental to understanding and optimizing chemical transformations involving N-methyl decanamide. While specific mechanistic investigations exclusively targeting N-methyl decanamide are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining research on analogous long-chain N-alkyl amides and general catalytic systems for amide functionalization. The interactions are largely governed by the electronic and steric properties of both the N-methyl decanamide molecule and the active catalytic species. These interactions are crucial in the activation of the typically unreactive amide bond and dictate the efficiency and selectivity of the reaction.

The primary modes of interaction involve the coordination of the amide with the metal center of the catalyst, often facilitated by the specific ligand environment around the metal. Key to these reactions is the activation of the amide, which can proceed through several mechanistic pathways depending on the catalyst and reactants involved. For instance, in reactions such as N-alkylation, a common strategy involves a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the catalyst temporarily abstracts hydrogen from an alcohol to form a more reactive aldehyde intermediate.

Lewis Acidic Activation of the Amide Carbonyl

A predominant interaction in the catalytic transformation of amides is the coordination of the amide's carbonyl oxygen to a Lewis acidic metal center of the catalyst. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. In the context of N-methyl decanamide, the lone pair of electrons on the carbonyl oxygen can coordinate to the vacant orbitals of a transition metal catalyst (e.g., Ru, Ir, Co, Pd).

Computational studies on related amide systems have provided insight into this activation mode. For example, density functional theory (DFT) calculations have been used to model the interaction between catalysts and amides, showing that the binding of the amide to the metal center is a critical initial step in the catalytic cycle. The strength of this coordination is influenced by the electron-donating or withdrawing nature of the ligands on the catalyst and the steric bulk around both the metal center and the amide substrate.

The Role of the N-H and N-Methyl Groups

The presence of a proton on the nitrogen atom of a secondary amide like N-methyl decanamide can also play a role in catalyst-substrate interactions. In some catalytic systems, particularly those involving amphoteric catalysts like alumina (B75360) (Al₂O₃), the catalyst can simultaneously activate the carbonyl group and interact with the N-H bond, facilitating C-N bond cleavage in reactions like transamidation.

The N-methyl group, while not directly involved in coordination, sterically influences the approach of the catalyst and other reagents to the amide functionality. This steric hindrance can affect the rate and selectivity of the reaction compared to primary amides.

Influence of the Long Alkyl Chain

The decyl group of N-methyl decanamide is a significant feature that can influence catalyst-substrate interactions through non-covalent forces. While not as directional as coordination bonds, these interactions can be crucial for substrate recognition and orientation within the catalyst's active site.

Van der Waals Interactions: The long, flexible, and nonpolar decyl chain can engage in van der Waals interactions with hydrophobic ligands on the catalyst. This can help to anchor the substrate in a favorable conformation for the catalytic transformation.

Steric Effects: The steric bulk of the decyl chain may also influence which catalysts are effective. Catalysts with more open coordination sites may be required to accommodate the long alkyl group.

Detailed Research Findings from Analogous Systems

Given the limited direct research on N-methyl decanamide, findings from studies on similar long-chain or fatty amides are highly informative.

Cobalt Nanoparticle Catalysis: Research on the N-alkylation of amides using cobalt nanoparticles has demonstrated broad substrate scope, including aliphatic amides. In these heterogeneous systems, the reaction is believed to occur on the surface of the nanoparticles. The amide likely adsorbs onto the cobalt surface, where the catalytic cycle of alcohol dehydrogenation, imine formation, and hydrogenation takes place. The efficiency of these catalysts with long-chain amides suggests that the active sites are accessible to sterically demanding substrates.

Cooperative Catalysis with Fe₃O₄ and DABCO: In the context of forming N-methyl amides from carboxylic acids, a cooperative catalytic system of iron(III) oxide (Fe₃O₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective for a range of aliphatic acids. rsc.orgnih.gov A proposed mechanism suggests that the carboxylic acid reacts with the Fe₃O₄ to form an iron carboxylate. This species then interacts with an intermediate generated from DABCO and the methyl source. This system's success with various fatty acids indicates its potential applicability for the synthesis of N-methyl decanamide from decanoic acid.

The following table summarizes the performance of various catalytic systems in the N-alkylation of amides, including long-chain aliphatic amides that serve as models for the reactivity of N-methyl decanamide.

Catalyst SystemSubstrate (Amide)Alkylating AgentConditionsYield (%)Reference
Co-L5@C-800BenzamideBenzyl alcohol1.9 mol% Co, KOH, Toluene (B28343), 130°C, 24h95 mdpi.com
Co-L5@C-800StearamideBenzyl alcohol1.9 mol% Co, KOH, Toluene, 130°C, 24h72 mdpi.com
[IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)]Aniline (as amine)Methanol (B129727)1 mol% Ir, Cs₂CO₃, 110°C, 5h>99 (conversion) acs.org
Pd/In₂O₃BenzamideFormic Acid110°C, 24h94 chemrxiv.org
Fe₃O₄ / DABCOOctanoic AcidIsothiocyanatomethane10 mol% catalyst, MeCN, 85°C, 48h95 rsc.orgnih.govresearchgate.net

Computational Insights: DFT calculations on related systems, such as the Pd-catalyzed N-arylation of secondary amides, have highlighted the importance of the ligand's electronic properties in facilitating the binding of the amide to the metal center. Electron-deficient ligands can enhance this interaction, which is a crucial step in the catalytic cycle. While these studies often focus on aromatic amides, the fundamental principles of ligand-metal-substrate interactions are broadly applicable.

Spectroscopic and Advanced Analytical Characterization of N Methyl Decanamide

Chromatographic Separations for N-Methyl Decanamide (B1670024) and its Mixtures

Chromatography is fundamental to isolating N-methyl decanamide from reaction mixtures, biological samples, or commercial products, enabling accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like N-methyl decanamide. The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.

A typical GC-MS analysis for amides involves injecting the sample into a heated port where it is vaporized and carried by an inert gas, such as helium, onto a capillary column. acs.org The separation is achieved by programming the column temperature to increase over time, allowing compounds to elute in order of increasing boiling point and polarity. acs.org For N-methyl decanamide, a non-polar or medium-polarity column is generally effective.

Upon elution, the molecule enters the mass spectrometer's ion source, typically operating under electron ionization (EI), where it is bombarded with high-energy electrons (70 eV). This process generates a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions. The molecular ion peak for N-methyl decanamide is expected at a mass-to-charge ratio (m/z) of 185, corresponding to its molecular weight (C₁₁H₂₃NO). nist.govnist.gov Common fragmentation patterns for N-methyl amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as McLafferty rearrangement, leading to a predictable mass spectrum that confirms the compound's identity.

ParameterTypical Value / ConditionPurpose
Column Type Fused silica (B1680970) capillary, e.g., 5% Phenyl Methyl Siloxane (HP-5MS, DB-5)Provides efficient separation of semi-volatile compounds.
Column Dimensions 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.8 µm film thicknessStandard dimensions balancing resolution and analysis time.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Flow Rate 1.0 - 1.5 mL/minOptimal flow for carrier gas efficiency and separation.
Injection Mode Splitless or SplitChosen based on analyte concentration (Splitless for trace analysis).
Temperature Program Initial: 40-60°C, Ramp: 10-25°C/min, Final: 260-290°CSeparates components based on boiling points.
Ionization Mode Electron Ionization (EI)Standard, robust ionization method creating reproducible fragments.
Ionizing Energy 70 eVStandard energy for generating consistent mass spectra.
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) is a complementary technique particularly suited for less volatile or thermally sensitive amides. For N-methyl decanamide, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govthermofisher.com In this mode, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is polar.

The separation mechanism is based on the hydrophobic interactions between the decyl chain of the molecule and the non-polar stationary phase. A mobile phase, typically a gradient mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. nih.govshimadzu.com As the proportion of the organic solvent increases, the mobile phase becomes more non-polar, and it elutes the analytes from the column in order of increasing hydrophobicity.

Detection can be achieved using several methods. While N-methyl decanamide lacks a strong chromophore for standard UV-Vis detection at higher wavelengths, it can be detected at low wavelengths (~210 nm). shimadzu.com More universal detectors like the Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for lipids and amides. thermofisher.comresearchgate.net Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and specificity, confirming both retention time and mass identity. researchgate.netnih.gov

ParameterTypical Value / ConditionPurpose
Column Type Reversed-Phase C18 or C8Non-polar stationary phase separates based on hydrophobicity.
Column Dimensions 150-250 mm length, 4.6 mm I.D., 3-5 µm particle sizeStandard analytical dimensions for good resolution.
Mobile Phase Acetonitrile / Water or Methanol / Water (Gradient)Polar mobile phase; gradient elution for resolving complex mixtures.
Flow Rate 0.5 - 1.5 mL/minTypical flow rate for analytical scale columns.
Column Temperature 30 - 50 °CControlled temperature ensures reproducible retention times.
Detector UV (210 nm), ELSD, CAD, or Mass Spectrometry (MS)Detection of the analyte as it elutes from the column.
Injection Volume 5 - 20 µLStandard volume for introducing the sample into the system.

Spectroscopic Identification and Structural Elucidation

While chromatography separates the compound, spectroscopy provides definitive structural confirmation by probing the interactions of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in N-methyl decanamide. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum.

For a secondary amide like N-methyl decanamide, the key characteristic absorption bands are the Amide I and Amide II bands. acs.orgnih.govlibretexts.org The Amide I band, appearing in the range of 1630-1690 cm⁻¹, is primarily due to the C=O stretching vibration and is one of the strongest peaks in the spectrum. masterorganicchemistry.com The Amide II band, found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. acs.orgnih.gov Another important feature is the N-H stretching vibration, which appears as a single, sharp peak around 3300-3500 cm⁻¹ for non-hydrogen-bonded secondary amides. libretexts.orgmasterorganicchemistry.com The long decyl chain produces strong C-H stretching absorption bands just below 3000 cm⁻¹. FT-IR is also highly effective for reaction monitoring, for instance, by observing the disappearance of a carboxylic acid peak and the appearance of the characteristic amide bands during its synthesis.

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Appearance
N-H StretchSecondary Amide (R-CO-NH-R')3300 - 3500Strong, sharp peak
C-H Asymmetric & Symmetric StretchMethylene (B1212753) (-CH₂) & Methyl (-CH₃)2850 - 2960Strong, sharp peaks
Amide I (C=O Stretch)Secondary Amide Carbonyl1630 - 1690Very strong, sharp peak
Amide II (N-H Bend & C-N Stretch)Secondary Amide1510 - 1570Strong to medium, sharp peak
C-H BendMethylene (-CH₂) & Methyl (-CH₃)1375 - 1470Medium intensity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of N-methyl decanamide. It provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.

In ¹H NMR spectroscopy, the protons of N-methyl decanamide give rise to distinct signals based on their local electronic environment. The N-methyl protons (-NH-CH ₃) appear as a doublet around 2.7-2.8 ppm, coupled to the amide proton. The amide proton (-NH -) itself typically appears as a broad signal between 5.5-8.5 ppm. The methylene protons alpha to the carbonyl group (-CH ₂-C=O) are deshielded and resonate around 2.1-2.3 ppm as a triplet. The bulk of the methylene protons in the decyl chain form a complex multiplet in the 1.2-1.6 ppm region, while the terminal methyl group (-CH ₃) appears as a triplet around 0.8-0.9 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically between 170-175 ppm. compoundchem.compressbooks.pub The N-methyl carbon (-NH-C H₃) resonates around 26-28 ppm. The carbon alpha to the carbonyl (-C H₂-C=O) is found around 36-38 ppm. The carbons of the long alkyl chain appear in the 22-32 ppm range, with the terminal methyl carbon being the most shielded at ~14 ppm. pressbooks.pub NMR is also sensitive to conformational isomers (E/Z) that arise from the restricted rotation around the C-N amide bond, which can sometimes lead to the appearance of two distinct sets of signals for the N-methyl and alpha-methylene groups. libretexts.org

| ¹H NMR - Predicted Chemical Shifts (δ, ppm) | | :--- | :--- | :--- | | Assignment | δ (ppm) | Multiplicity | | -CH₃ (terminal) | ~ 0.9 | Triplet (t) | | -(CH₂)₇- | ~ 1.3 | Multiplet (m) | | -CH₂-C=O | ~ 2.2 | Triplet (t) | | -NH-CH₃ | ~ 2.8 | Doublet (d) | | -NH- | 5.5 - 8.5 | Broad Singlet (br s) |

| ¹³C NMR - Predicted Chemical Shifts (δ, ppm) | | :--- | :--- | | Assignment | δ (ppm) | | -C =O | ~ 173 | | -C H₂-C=O | ~ 36 | | -(C H₂)₇- | 22 - 32 | | -NH-C H₃ | ~ 26 | | -C H₃ (terminal) | ~ 14 |

Development and Validation of Quantitative Analytical Methodologies for N-Methyl Decanamide

To accurately determine the concentration of N-methyl decanamide in a sample, the chosen analytical method (e.g., GC-MS or HPLC) must be properly developed and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key performance characteristics are evaluated according to established guidelines. demarcheiso17025.comdemarcheiso17025.com

The validation process ensures the reliability, reproducibility, and accuracy of the results. For a quantitative method for N-methyl decanamide, the following parameters are typically assessed:

Linearity and Range: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) should ideally be >0.99. nih.gov

Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of N-methyl decanamide is spiked into a blank matrix and analyzed. demarcheiso17025.com The percentage recovery is then calculated.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov These are crucial for trace analysis.

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of N-methyl decanamide.

Validation ParameterDefinitionTypical Acceptance Criteria
Linearity Proportionality of signal to concentration.Correlation Coefficient (R²) > 0.99
Range Concentration interval where the method is precise and accurate.Defined by linearity, typically 80-120% of expected concentration. europa.eu
Accuracy (Recovery) Closeness of measured value to the true value.80 - 120% recovery, depending on concentration.
Precision (RSD) Agreement among repeated measurements.RSD < 15% (may be higher at LOQ).
Limit of Detection (LOD) Lowest detectable concentration.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) Lowest quantifiable concentration.S/N ≥ 10; with acceptable precision and accuracy.
Selectivity Ability to measure the analyte without interference.No interfering peaks at the analyte's retention time.

Advanced Applications and Material Science Contributions of N Methyl Decanamide

N,N-Dimethyl Decanamide (B1670024) as a Sustainable Solvent in Chemical Processes

N,N-dimethyl decanamide is gaining recognition as a versatile and sustainable solvent, aligning with the principles of green chemistry which advocate for the use of safer, environmentally benign solvents to reduce pollution and energy consumption. researchgate.nettext2fa.irresearchgate.net Its favorable properties make it a viable alternative to traditional, often hazardous, organic solvents in a variety of chemical processes. researchgate.net

Evaluation of N,N-Dimethyl Decanamide in Green Solvents Contexts

The evaluation of N,N-dimethyl decanamide as a green solvent stems from a growing demand for eco-friendly solutions to replace hazardous solvents in industrial formulations. researchgate.netnih.gov Green solvents are assessed on criteria such as low toxicity, biodegradability, low volatility, and derivation from renewable sources. nih.govnih.gov N,N-dimethyl decanamide is noted for its excellent solvency and low toxicity, positioning it as a desirable component in the development of sustainable chemical products. nbinno.com Its application in eco-friendly emulsions, which utilize green solvents and surfactants with eco-labels, underscores its role in this context. researchgate.netnih.gov The push to replace solvents like N,N-dimethylformamide (DMF), which raise significant environmental, health, and safety concerns, has opened opportunities for alternatives like N,N-dimethyl decanamide. researchgate.netrsc.org

Solvent Applications in Organic Synthesis and Industrial Processes

In organic and industrial synthesis, N,N-dimethyl decanamide serves as a highly effective reaction medium. nbinno.com Its excellent solvency allows it to dissolve a wide range of reactants and intermediates, creating a stable environment for complex chemical transformations. nbinno.com This is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs), where precise control over reaction conditions is necessary to ensure the purity of the final products. nbinno.com The use of N,N-dimethyl decanamide can lead to improved reaction yields and a reduction in the formation of by-products, which enhances the cost-effectiveness and sustainability of manufacturing processes. nbinno.com While traditional solvents like DMF have been widely used for reactions such as amide condensation and nucleophilic substitution, the search for safer alternatives has become a priority. guidechem.comrsc.org N,N-dimethyl decanamide's properties make it a cornerstone in the synthesis of various pharmaceuticals and a valuable asset in agrochemical applications. nbinno.comru.nl

Enhancing Solubilization and Formulation Stability of Active Compounds

A key application of N,N-dimethyl decanamide is its ability to enhance the solubility of poorly water-soluble active compounds and improve the stability of formulations. nbinno.com Many active ingredients in pharmaceuticals and other industries suffer from poor solubility, which can limit their efficacy. scialert.netmdpi.com N,N-dimethyl decanamide acts as an effective solubilizing agent, and its integration into formulations can ensure that medications and other products retain their potency over time. nbinno.com It serves as a stabilizing agent, which is particularly important for complex drug delivery systems. nbinno.com The ability to improve the aqueous solubility and chemical stability of active compounds is a critical challenge in formulation science, with various techniques being employed, including the use of co-solvents and complexing agents. scialert.netnih.govmdpi.com N,N-dimethyl decanamide's role as both a solvent and a stabilizer contributes significantly to the development of effective and stable formulations. nbinno.com

N,N-Dimethyl Decanamide in Emulsion and Formulation Science

N,N-dimethyl decanamide is a key ingredient in the formulation of advanced emulsions, particularly those designed to be environmentally friendly and highly stable. Its use is prominent in creating submicron emulsions that have potential applications in delivering active ingredients across various industries. researchgate.netnih.gov

Stabilization of Concentrated Ecological Emulsions

Research has demonstrated the successful use of N,N-dimethyl decanamide in formulating stable, eco-friendly oil-in-water (O/W) submicron emulsions. researchgate.netnih.gov These emulsions are of interest due to their high stability and potential for encapsulating and releasing active compounds. nih.gov In one study, a blend of N,N-dimethyl decanamide and α-pinene was used as the dispersed "oil" phase. researchgate.netnih.gov These green solvents were emulsified in water using a nonionic, eco-labeled surfactant. researchgate.netnih.gov

The physical stability of these emulsions was found to be highly dependent on the surfactant concentration. The study concluded that an optimal surfactant concentration exists to prevent both creaming and coalescence, which are common emulsion destabilization mechanisms. researchgate.netnih.gov

Emulsion ComponentFunctionMaterial UsedKey Finding
Dispersed Phase Green Solvent BlendN,N-dimethyldecanamide and α-pineneForms the oil droplets in the oil-in-water emulsion. researchgate.netnih.gov
Continuous Phase Aqueous MediumWaterThe medium in which the oil droplets are dispersed. researchgate.netnih.gov
Emulsifier Surfactant (Eco-labeled)Nonionic polyoxyethylene glycerol esterStabilizes the emulsion by reducing interfacial tension. researchgate.netnih.gov
Stabilization Physical StabilityDependent on surfactant concentrationOptimum stability was achieved at 2-3 wt% surfactant, minimizing both creaming and coalescence. researchgate.netnih.gov

Role in Agrochemical Formulations and Delivery Systems

The stable, eco-friendly emulsions formulated with N,N-dimethyl decanamide are particularly suitable as matrices for agrochemicals. researchgate.netnih.gov The goal in modern agrochemical formulation is to create effective delivery systems that can improve the performance of pesticides and herbicides while minimizing environmental impact. researchgate.net By using green solvents like N,N-dimethyl decanamide, formulators can develop products that are less hazardous than those based on traditional solvents. researchgate.net The high stability of these submicron emulsions ensures a longer shelf life and consistent performance of the agrochemical product. This contributes to the continued evolution of agrochemical formulations, aiming for greater efficiency and sustainability. researchgate.netresearchgate.net

Extraction and Separation Chemistry Leveraging N-Methyl Decanamide

N-Methyl decanamide and its derivatives are significant in the field of hydrometallurgy and separation science. Their unique chemical structure, featuring a polar amide group and a nonpolar decyl chain, allows for effective and selective extraction of metal ions from aqueous solutions into an organic phase. The efficiency of these extractions is influenced by the molecular design of the extractant and the thermodynamic conditions of the system.

Design and Application of N-Methyl Decanamide Derivatives as Extractants

The design of extractants based on the N-methyl decanamide scaffold involves modifying the alkyl chains to enhance selectivity and extraction efficiency for specific metal ions. The basicity of the amide's carbonyl oxygen atom is a key factor, as it acts as the coordination site for metal ions. Branching of the alkyl chains near the amide group can introduce steric hindrance, which can be leveraged to create selectivity between ions of different sizes.

Amide-based extractants are particularly noted for their application in the separation of actinides and lanthanides from nuclear waste streams. The performance of these extractants is often compared to traditional agents like tri-n-butyl-phosphate (TBP). For instance, certain N,N-dialkyl amides have demonstrated superior extraction capabilities for uranium and thorium, with efficiency dependent on the structure of the amide and the acidity of the aqueous phase. The length and structure of the N-alkyl and acyl chains influence the ligand's solubility in the organic diluent (like n-dodecane) and the stability of the formed metal-ligand complex.

Research into various amide extractants has shown that their affinity for metal ions can be tuned. For example, diamides with etheric oxygen atoms in their backbone exhibit high extractability for metal ions classified as hard acids, while those with central nitrogen donor atoms show higher affinity for soft acid metals. This principle allows for the rational design of N-methyl decanamide derivatives for targeted metal separation.

Thermodynamics and Mechanism of Metal Ion Extraction (e.g., Uranium)

The mechanism generally involves the formation of a neutral complex between the metal nitrate (B79036) salt and the amide ligand, which is soluble in the organic diluent. Slope analysis, a common experimental technique, is used to determine the stoichiometry of the extracted complex. For uranium, it is often found that two or more extractant molecules coordinate with one uranyl ion (e.g., UO₂(NO₃)₂·2L, where L is the amide ligand).

The thermodynamics of this process can be evaluated by studying the effect of temperature on the distribution ratio of the metal ion. This allows for the calculation of key thermodynamic parameters: enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). These parameters reveal the nature of the extraction process.

Enthalpy Change (ΔH): A negative ΔH indicates that the extraction is an exothermic process, meaning it is favored at lower temperatures. Studies on various monoamides and other extractants for uranium have consistently shown the process to be exothermic. researchgate.net

Entropy Change (ΔS): The entropy change reflects the change in randomness or disorder of the system upon extraction.

Gibbs Free Energy Change (ΔG): A negative ΔG signifies a spontaneous extraction process. The relationship is given by the equation: ΔG = ΔH - TΔS.

The extraction is typically a spontaneous and exothermic reaction. nih.gov

Table 1: Representative Thermodynamic Parameters for Uranium(VI) Extraction by Amide-type Extractants

Extractant System ΔH (kJ/mol) ΔS (J/mol·K) ΔG (at 298K) (kJ/mol) Reaction Nature
Generic Monoamide/Dodecane Negative Varies Negative Exothermic, Spontaneous

Note: The values presented are illustrative for amide-type and common extractants to show typical trends. TBP (tri-n-butyl-phosphate) is included for comparison. The exact values for N-methyl decanamide would require specific experimental determination.

N-Methyl Decanamide in Environmental Technologies

The amphiphilic nature of N-methyl decanamide, possessing both a hydrophilic amide head and a long hydrophobic alkyl tail, suggests its potential utility in environmental applications, particularly in the removal of organic pollutants from water.

Adsorption Mechanisms for Organic Substance Removal from Aqueous Systems

While specific studies on N-methyl decanamide as a primary adsorbent are not widespread, the principles of adsorption by functional molecules can be applied. The removal of organic pollutants from aqueous systems by an adsorbent material generally involves several key mechanisms. epfl.chresearchgate.net The effectiveness of N-methyl decanamide in such a role would depend on its ability to facilitate these interactions.

The primary mechanisms for the adsorption of organic contaminants include:

Hydrophobic Interaction: The nonpolar decyl chain of N-methyl decanamide can interact with hydrophobic organic pollutants, partitioning them from the aqueous phase. This is a significant driving force for the removal of nonpolar contaminants. nih.gov

Electrostatic Interaction: The amide group has a dipole moment, and the surface of an adsorbent can carry a charge depending on the pH of the solution. This can lead to electrostatic attraction or repulsion between the adsorbent and charged organic pollutant molecules. epfl.ch

Hydrogen Bonding: The carbonyl oxygen and the N-H group (in secondary amides) can act as hydrogen bond acceptors and donors, respectively. This allows N-methyl decanamide to form hydrogen bonds with pollutants that contain hydroxyl, carboxyl, or amino functional groups.

Pore Filling: If N-methyl decanamide is immobilized on a porous support material, the physical trapping of small organic molecules within the pores of the support contributes to their removal. nih.gov

π-π Interactions: For aromatic pollutants, π-π stacking interactions can occur if the adsorbent material contains aromatic structures. This is less relevant for N-methyl decanamide itself but could be a factor if it is part of a composite material.

The efficiency of these mechanisms is dependent on factors such as the pH and ionic strength of the water, the concentration of the pollutant, and the specific chemical properties of both the pollutant and the adsorbent. nih.gov

Role in Supramolecular Chemistry and Advanced Materials Precursors

Currently, publicly available research does not extensively detail the specific role of N-methyl decanamide in the fields of supramolecular chemistry or as a direct precursor for advanced materials. However, its molecular structure suggests potential. Amide functional groups are well-known for their ability to form robust hydrogen bonds, a key interaction in building supramolecular assemblies. The long alkyl chain allows for van der Waals interactions and can induce self-assembly into ordered structures like micelles or vesicles in aqueous solutions, or liquid crystalline phases. These properties are fundamental to supramolecular chemistry and could potentially be exploited in the design of novel gels, liquid crystals, or molecular sensors.

Environmental Fate and Biotransformation Research of N Methyl Decanamide

Biodegradation Pathways and Kinetics of N-Methyl Decanamide (B1670024)

The degradation of N-methyl decanamide in the environment is expected to proceed through both abiotic and, more significantly, biotic mechanisms. The susceptibility of its amide bond to hydrolysis is the central feature of its breakdown.

The primary biotic degradation pathway for secondary fatty acid amides like N-methyl decanamide involves the enzymatic hydrolysis of the amide bond. nih.govresearchgate.net This reaction cleaves the molecule into its constituent carboxylic acid and amine. Studies on various primary and secondary fatty acid amides have shown that they can be completely mineralized by bacteria, such as species from the genera Pseudomonas and Aeromonas. nih.govresearchgate.net The rate of complete mineralization often depends on the biodegradability of the resulting amine. nih.govresearchgate.net In contrast, tertiary fatty acid amides are generally more resistant to this initial hydrolytic attack by these microorganisms. nih.govresearchgate.net

Abiotic degradation can occur via chemical hydrolysis, typically under conditions of strong base or acid; however, these pathways are generally less significant under typical environmental pH conditions compared to microbial action. nih.gov A base-mediated oxidative degradation pathway has also been reported for certain secondary amides, leading to the formation of primary amides, though this is a novel pathway and its environmental relevance is not fully established. nih.govresearchgate.net

Table 1: Overview of Degradation Mechanisms for Secondary Fatty acid Amides

MechanismDescriptionKey FactorsRelevance for N-Methyl Decanamide
Biotic HydrolysisEnzymatic cleavage of the amide bond by microorganisms.Presence of competent microorganisms (e.g., Pseudomonas), enzyme (amidase) activity, aerobic conditions. nih.govresearchgate.netConsidered the primary and most significant degradation pathway in the environment.
Abiotic HydrolysisChemical cleavage of the amide bond, typically requiring strong acidic or alkaline conditions.pH, temperature.Likely a minor pathway under typical environmental conditions (neutral pH).

The biotic hydrolysis of N-methyl decanamide is catalyzed by a class of enzymes known as amidases, or more specifically, fatty acid amide hydrolases (FAAH). nih.govwikipedia.org These enzymes are widespread in nature and play a crucial role in the metabolism of fatty acid amides. nih.govwikipedia.org The enzymatic reaction involves the hydrolytic cleavage of the carbon-nitrogen (C-N) bond in the amide functional group.

The general reaction is as follows:

R-CO-NH-R' + H₂O → R-COOH + R'-NH₂

For N-methyl decanamide, this reaction yields decanoic acid and methylamine (B109427). Amidase enzymes effectively lower the activation energy for this hydrolysis, allowing the degradation to proceed efficiently under ambient environmental conditions.

Environmental Partitioning and Mobility Studies

The movement and distribution of N-methyl decanamide in the environment are dictated by its physicochemical properties, which are in turn determined by its molecular structure—a long, hydrophobic alkyl chain combined with a polar amide group.

The environmental distribution of an organic compound is largely predicted by its water solubility, its tendency to sorb to organic matter (measured by the soil organic carbon-water partitioning coefficient, Koc), and its volatility (indicated by the Henry's Law constant).

Water and Sediment: N-methyl decanamide's long carbon chain suggests it has low water solubility. Consequently, in aquatic systems, it is expected to partition from the water column to sediment and suspended organic matter. Chemicals that are persistent and mobile have the greatest potential to contaminate water resources over large areas. acs.org

Soil: The compound is expected to exhibit strong sorption to soil organic matter, leading to a high Koc value. A high Koc indicates low mobility, meaning the compound is unlikely to leach significantly into groundwater and will tend to remain in the upper soil layers. acs.org

Air: The presence of the polar amide group, capable of hydrogen bonding, and the compound's relatively high molecular weight suggest a low vapor pressure and thus a low Henry's Law constant. nih.gov This indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway for N-methyl decanamide. nist.govcopernicus.org

Table 2: Predicted Environmental Partitioning Behavior of N-Methyl Decanamide

Environmental CompartmentPredicted BehaviorGoverning PropertiesImplication
WaterLow concentration in the aqueous phase; partitioning to suspended solids.Low water solubility; High Koc.Limited transport in surface water; accumulation in sediment is likely.
Sediment / SoilStrong sorption to organic matter.High Koc.Low mobility; unlikely to leach into groundwater. Tends to be retained in soil.
AirNegligible partitioning to the atmosphere.Low vapor pressure; Low Henry's Law Constant.Long-range atmospheric transport is not an expected fate process.

Research on Metabolites and Degradation Products of N-Methyl Decanamide in Environmental Contexts

Based on the primary hydrolytic degradation pathway, the initial metabolites of N-methyl decanamide are decanoic acid and methylamine. nih.govresearchgate.net

Decanoic acid: As a fatty acid, this metabolite is readily biodegradable. It is expected to enter the beta-oxidation pathway, a common metabolic process in microorganisms, where it is broken down into acetyl-CoA and ultimately mineralized to carbon dioxide and water. nih.gov

Methylamine: This small alkylamine can be utilized by various microorganisms as a source of both carbon and nitrogen for growth.

Eco-Friendly Degradation Strategies and Persistence Assessment

Given the susceptibility of secondary fatty acid amides to microbial degradation, eco-friendly remediation strategies are highly viable.

Eco-Friendly Degradation Strategies: Bioremediation is a promising strategy for environments contaminated with N-methyl decanamide. nih.govresearchgate.netespublisher.com This approach leverages the metabolic capabilities of native or introduced microorganisms to break down the contaminant into non-toxic substances. nih.govespublisher.com Techniques such as biostimulation (adding nutrients to enhance the activity of existing microbes) or bioaugmentation (introducing specific microbial strains with high degradation capabilities) could be effective. espublisher.com

Persistence Assessment: Persistence refers to the length of time a chemical remains in the environment. Based on studies of related secondary fatty acid amides, which are shown to be readily biodegradable, N-methyl decanamide is not expected to be persistent. nih.govresearchgate.net The initial hydrolytic step appears to be rapid in the presence of competent microbial communities. nih.govresearchgate.net While a specific environmental half-life for N-methyl decanamide is not available in the literature, the evidence for the broader class of compounds suggests it would not meet the criteria for being classified as a persistent or very persistent substance. acs.org

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